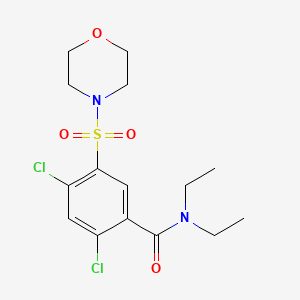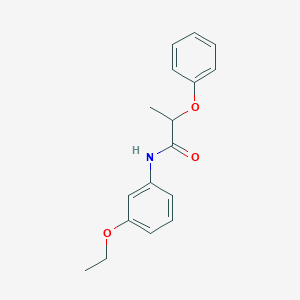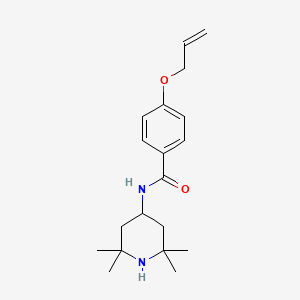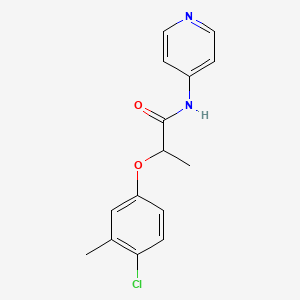![molecular formula C19H21N3O3 B4408142 4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)
4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate
Descripción general
Descripción
4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate, commonly known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
PNU-282987 selectively binds to and activates α7 4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate, which are widely distributed in the central nervous system. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in various physiological processes such as learning, memory, and mood regulation.
Biochemical and Physiological Effects:
Activation of α7 this compound by PNU-282987 has been shown to have various biochemical and physiological effects. It increases the release of acetylcholine, which enhances cognitive function and memory. It also increases the release of glutamate, which is involved in synaptic plasticity and learning. In addition, it increases the release of dopamine, which is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PNU-282987 has several advantages for lab experiments. It is highly selective for α7 4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate and does not activate other nAChR subtypes. It also has a long half-life, which allows for sustained activation of α7 this compound. However, it has some limitations, such as low solubility in water and poor bioavailability, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for research on PNU-282987. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in treating psychiatric disorders such as schizophrenia and depression. Further research is also needed to optimize its pharmacokinetic properties and improve its bioavailability. In addition, the development of novel α7 nAChR agonists with improved selectivity and efficacy is an area of active research.
Conclusion:
In conclusion, PNU-282987 is a selective agonist of α7 4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate that has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have beneficial effects on cognitive function, memory, and mood regulation. However, further research is needed to optimize its pharmacokinetic properties and improve its bioavailability. Overall, PNU-282987 represents a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
PNU-282987 has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-18(23)25-16-8-6-15(7-9-16)19(24)22-13-11-21(12-14-22)17-5-3-4-10-20-17/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBPLOAXCDWFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)

![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4408153.png)